

Protocol for the Enzymatic Assay of D-Glycerate Kinase

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Compound of Interest

Compound Name: (2R)-2,3-Dihydroxypropanoic acid

Cat. No.: B1207378

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

D-Glycerate kinase (GK) is a crucial enzyme that catalyzes the phosphorylation of D-glycerate to produce either 2-phospho-D-glycerate or 3-phospho-D-glycerate, depending on the specific enzyme class. This enzymatic activity is a key step in various metabolic pathways, including the serine degradation pathway, fructose metabolism, and the photorespiratory C2 cycle in plants.[1][2] Accurate measurement of D-glycerate kinase activity is essential for understanding its role in these pathways, for characterizing the enzyme from different biological sources, and for the development of potential therapeutic agents targeting this enzyme.

This document provides a detailed protocol for a continuous spectrophotometric assay of D-glycerate kinase activity. The assay is based on a coupled enzyme system where the production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[3] Protocols for both D-glycerate 3-kinase (EC 2.7.1.31) and D-glycerate 2-kinase (EC 2.7.1.165) are described, along with methods for sample preparation from various biological sources.

Principle of the Assay

The activity of D-glycerate kinase is determined by a coupled enzymatic reaction. In the primary reaction, D-glycerate kinase catalyzes the transfer of a phosphate group from ATP to D-glycerate, producing ADP and either 3-phospho-D-glycerate or 2-phospho-D-glycerate.

Primary Reaction (D-Glycerate 3-Kinase): $\text{ATP} + \text{D-glycerate} \rightarrow \text{ADP} + \text{3-phospho-D-glycerate}$ [\[4\]](#)

Primary Reaction (D-Glycerate 2-Kinase): $\text{ATP} + \text{D-glycerate} \rightarrow \text{ADP} + \text{2-phospho-D-glycerate}$ [\[5\]](#)

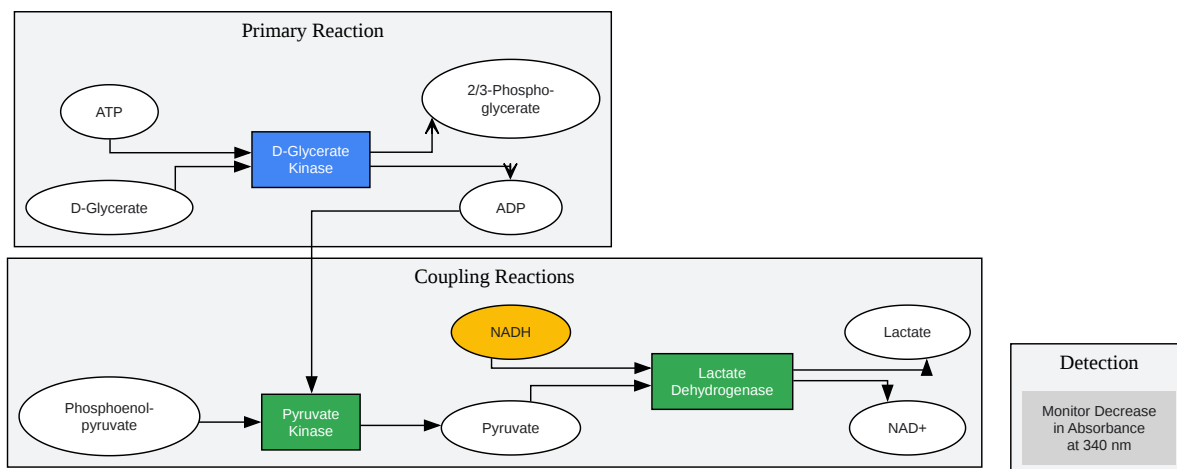
The ADP produced is then utilized in a series of coupled reactions catalyzed by pyruvate kinase (PK) and lactate dehydrogenase (LDH). Pyruvate kinase transfers a phosphate group from phosphoenolpyruvate (PEP) to ADP to regenerate ATP and form pyruvate. Subsequently, lactate dehydrogenase reduces pyruvate to lactate, a process that involves the oxidation of NADH to NAD⁺.

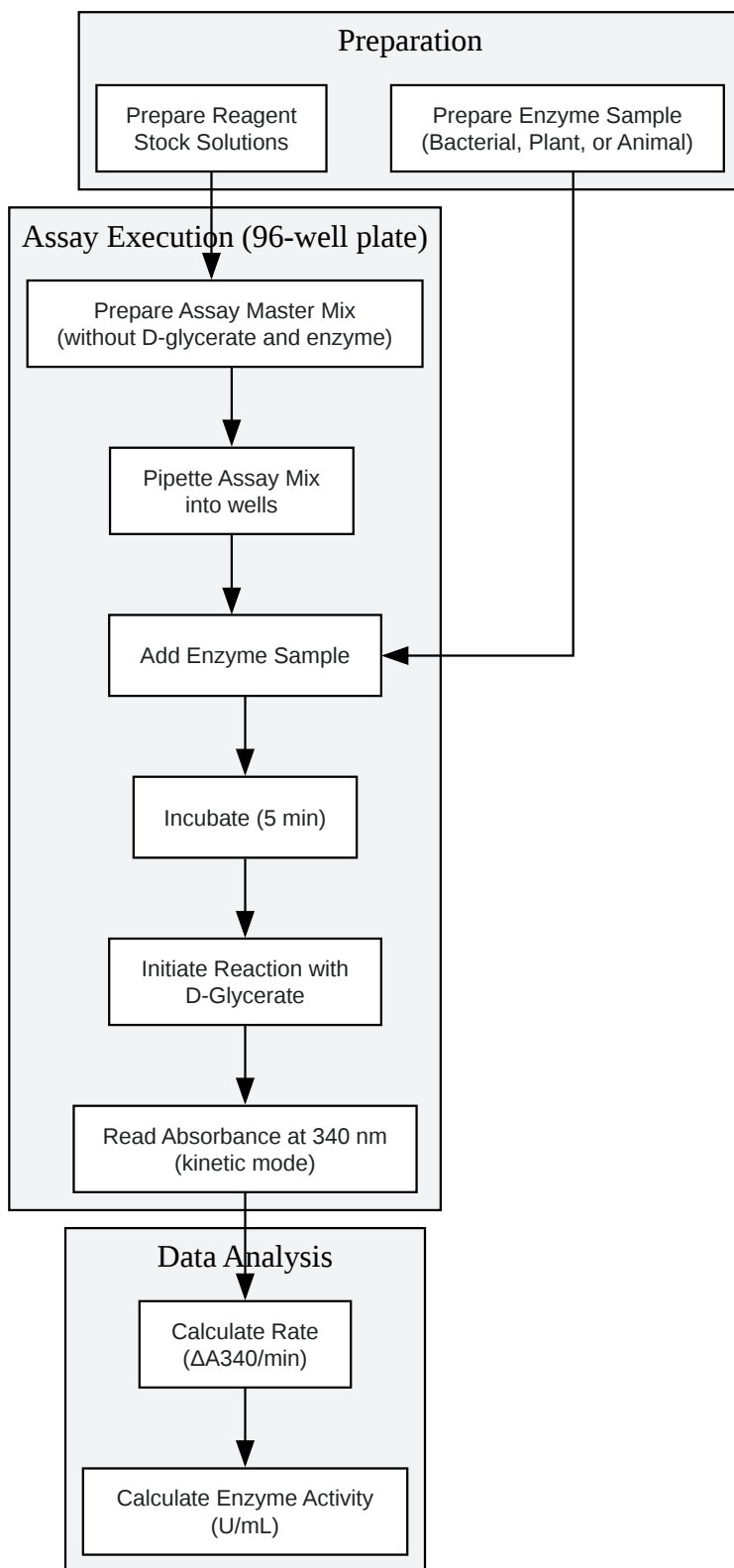
Coupling Reactions:

- $\text{ADP} + \text{Phosphoenolpyruvate (PEP)} \xrightarrow{\text{(Pyruvate Kinase)}} \text{ATP} + \text{Pyruvate}$
- $\text{Pyruvate} + \text{NADH} + \text{H}^+ \xrightarrow{\text{(Lactate Dehydrogenase)}} \text{Lactate} + \text{NAD}^+$ [\[3\]](#)

The rate of NADH oxidation is directly proportional to the D-glycerate kinase activity and can be continuously monitored by measuring the decrease in absorbance at 340 nm.

Signaling Pathway Diagram





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